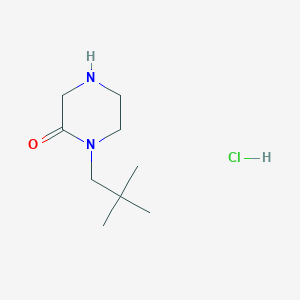

1-Neopentylpiperazin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Neopentylpiperazin-2-one hydrochloride, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of piperazine and has been used in various studies due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity Evaluation

- Research on indolyl diketopiperazine derivatives from Antarctic soil-derived fungus Penicillium sp. demonstrated significant cytotoxic activities against various cancer cell lines and potent antituberculosis activity, showcasing the therapeutic potential of these compounds in antiviral and antibacterial applications (Wang et al., 2015).

Enzyme Inhibition for Drug Development

- Studies on neoglycolipidated glucagon-like peptide 1 (GLP-1) analogues, which are valuable drug candidates for the treatment of type 2 diabetes and obesity, illustrate the method of neoglycolipidation to modulate the properties of therapeutic peptides, balancing lipophilicity, and mediating albumin binding without compromising bioactivity (van Witteloostuijn et al., 2017).

Antiviral and Antimicrobial Applications

- The synthesis and antiviral activities of neoechinulin B and its derivatives against hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) highlight the potential of diketopiperazine alkaloids in developing antiviral therapies. These studies reveal that the exomethylene moiety on the diketopiperazine ring is crucial for the antiviral activities (Nishiuchi et al., 2021).

Analgesic Properties and Pain Management

- The evaluation of 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237) in various general screening tests, compared to morphine and pentazocine, showed that it is a potent analgesic with several differences in its pharmacological profile, indicating its potential as an analgesic agent in pain management (Carrano et al., 1975).

Wirkmechanismus

Target of Action

The primary targets of 1-Neopentylpiperazin-2-one hydrochloride are currently unknown. This compound is a derivative of piperazine , which is known to have anthelmintic action by paralyzing parasites . .

Mode of Action

As a piperazine derivative, it may share some of the mechanisms of action of piperazine, which includes binding to muscle membrane GABA receptors, causing hyperpolarization of nerve endings, and resulting in flaccid paralysis of the worm . .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-studied. Given its structural similarity to piperazine, it might affect similar biochemical pathways. Piperazine is known to interfere with the function of the neurotransmitter GABA (gamma-aminobutyric acid) in the nervous system . .

Eigenschaften

IUPAC Name |

1-(2,2-dimethylpropyl)piperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,3)7-11-5-4-10-6-8(11)12;/h10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJVSGFICTWJNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)

![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)

![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2852169.png)

![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)